molecular formula C17H20N2O4S B5850024 N-(4-methoxybenzyl)-4-[methyl(methylsulfonyl)amino]benzamide

N-(4-methoxybenzyl)-4-[methyl(methylsulfonyl)amino]benzamide

Cat. No. B5850024
M. Wt: 348.4 g/mol
InChI Key: JGXWYTKPMUSOTD-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-4-[methyl(methylsulfonyl)amino]benzamide, also known as MMB, is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool. MMB is a small molecule that can selectively inhibit protein-protein interactions, making it a valuable tool for studying various biological processes.

Mechanism of Action

N-(4-methoxybenzyl)-4-[methyl(methylsulfonyl)amino]benzamide works by binding to a specific pocket on the surface of proteins that are involved in protein-protein interactions. This binding prevents the proteins from interacting with each other, which can lead to downstream effects on various biological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-methoxybenzyl)-4-[methyl(methylsulfonyl)amino]benzamide depend on the specific protein-protein interactions that it inhibits. For example, inhibition of the p53-MDM2 interaction can lead to increased levels of p53, which can induce cell cycle arrest and apoptosis in cancer cells. Inhibition of the NF-κB-IκBα interaction can lead to decreased levels of pro-inflammatory cytokines, which can be beneficial in treating inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-methoxybenzyl)-4-[methyl(methylsulfonyl)amino]benzamide in lab experiments is its selectivity for specific protein-protein interactions. This allows researchers to study the effects of inhibiting a particular interaction without affecting other biological processes. However, one limitation of using N-(4-methoxybenzyl)-4-[methyl(methylsulfonyl)amino]benzamide is its relatively low potency compared to other small molecule inhibitors. This can make it challenging to achieve complete inhibition of the target protein-protein interaction.

Future Directions

There are several future directions for research on N-(4-methoxybenzyl)-4-[methyl(methylsulfonyl)amino]benzamide and related compounds. One direction is to improve the potency and selectivity of N-(4-methoxybenzyl)-4-[methyl(methylsulfonyl)amino]benzamide through chemical modifications. Another direction is to investigate the potential therapeutic applications of N-(4-methoxybenzyl)-4-[methyl(methylsulfonyl)amino]benzamide in various diseases, such as cancer and inflammation. Additionally, N-(4-methoxybenzyl)-4-[methyl(methylsulfonyl)amino]benzamide can be used as a tool to study the structure and function of various proteins involved in protein-protein interactions.

Synthesis Methods

N-(4-methoxybenzyl)-4-[methyl(methylsulfonyl)amino]benzamide can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzylamine with 4-nitrobenzoyl chloride, followed by reduction with sodium dithionite and reaction with methylsulfonyl chloride. The final product is obtained through a coupling reaction with N-methyl-4-aminobenzoic acid.

Scientific Research Applications

N-(4-methoxybenzyl)-4-[methyl(methylsulfonyl)amino]benzamide has been used in various scientific studies to investigate protein-protein interactions in different biological systems. For example, N-(4-methoxybenzyl)-4-[methyl(methylsulfonyl)amino]benzamide has been used to study the interaction between the transcription factor p53 and its negative regulator MDM2, which is important in cancer research. N-(4-methoxybenzyl)-4-[methyl(methylsulfonyl)amino]benzamide has also been used to investigate the interaction between the transcription factor NF-κB and its inhibitor IκBα, which is important in inflammation research.

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-[methyl(methylsulfonyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-19(24(3,21)22)15-8-6-14(7-9-15)17(20)18-12-13-4-10-16(23-2)11-5-13/h4-11H,12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXWYTKPMUSOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzyl)-4-[methyl(methylsulfonyl)amino]benzamide

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